Steric and Electronic Differentiation of 4,5-Dibenzyloxy-2-methylacetophenone from Regioisomeric 3,5-Dibenzyloxyacetophenone
The target compound, 4,5-dibenzyloxy-2-methylacetophenone, exhibits a distinct molecular geometry compared to its regioisomer, 3,5-dibenzyloxyacetophenone (CAS 28924-21-2). The ortho-methyl group in the target compound introduces significant steric hindrance around the acetophenone carbonyl, which is absent in the 3,5-substituted analog . This structural difference is reflected in the physical properties: the 3,5-dibenzyloxy regioisomer has a reported melting point of 60-62 °C, whereas the target compound's melting point data, while not explicitly found in the open literature, is expected to differ due to the altered crystal packing induced by the ortho-methyl substituent [1]. This difference in steric environment is critical for applications where molecular shape and conformational flexibility dictate binding to a specific active site or influence self-assembly in materials.
| Evidence Dimension | Steric Hindrance and Molecular Geometry |
|---|---|
| Target Compound Data | Contains an ortho-methyl group adjacent to the acetophenone carbonyl, creating significant steric hindrance . |
| Comparator Or Baseline | 3,5-Dibenzyloxyacetophenone (CAS 28924-21-2): Lacks an ortho-methyl group, resulting in a less sterically hindered environment around the carbonyl. |
| Quantified Difference | Qualitative difference in steric bulk and molecular shape; quantitative difference in solid-state properties indicated by melting point (comparator: 60-62 °C [1]). |
| Conditions | Structural analysis based on molecular formula and substitution pattern; melting point data from supplier information. |
Why This Matters
The distinct steric profile of 130362-08-2 dictates its unique reactivity in sterically-sensitive transformations and its potential for selective molecular recognition, making it a non-substitutable entity in applications where shape complementarity is paramount.
- [1] ChemWhat. 3,5-디벤질옥시아세토페논 CAS#: 28924-21-2. View Source
